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molecular formula C10H6F2N2O2S B8310719 5-(2,3-Difluoro-phenylamino)-thiazole-4-carboxylic acid

5-(2,3-Difluoro-phenylamino)-thiazole-4-carboxylic acid

Cat. No. B8310719
M. Wt: 256.23 g/mol
InChI Key: XQTFUOHUMJUZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678815B2

Procedure details

The title compound, MS (ISP): m/e=347.3 (M+H+), was prepared as for example 1, steps A to C. Step A was performed using 1,2-difluoro-3-isothiocyanato-benzene and yielded 5-(2,3-difluoro-phenylamino)-thiazole-4-carboxylic acid ethyl ester. This was hydrolized in step B to 5-(2,3-difluoro-phenylamino)-thiazole-4-carboxylic acid, which was reacted with 6-methyl-pyridin-2-ylamine in step C. 1,2-Difluoro-3-isothiocyanato-benzene was prepared as in example 96, starting from 2,3-difluoro-phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[S:14]C=NC=1C(O)=O.CC1N=C(N)C=CC=1.FC1C(F)=CC=CC=1N>>[F:8][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([N:9]=[C:10]=[S:14])[C:2]=1[F:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)NC1=C(N=CS1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)N=C=S)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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